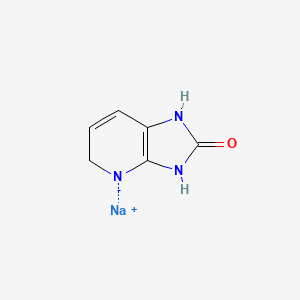

2-Oxoimidazo(4,5-b)pyridine sodium salt

Description

Significance and Versatility of the Imidazo[4,5-b]pyridine Ring System in Chemical Research

The Imidazo[4,5-b]pyridine nucleus is a privileged scaffold in drug discovery, demonstrating a broad spectrum of biological activities. nih.gov Its versatility stems from the multiple sites available for chemical modification, allowing for the fine-tuning of steric, electronic, and physicochemical properties. This adaptability enables the creation of large libraries of derivatives for screening against various therapeutic targets. eurjchem.com Researchers have successfully synthesized numerous Imidazo[4,5-b]pyridine derivatives with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. researchgate.netresearchgate.net

The chemical architecture of the Imidazo[4,5-b]pyridine system, with its combination of electron-rich and electron-deficient centers, also makes it a valuable component in the development of functional materials, such as organic light-emitting diodes (OLEDs) and chemical sensors.

Structural Analogy to Purine (B94841) Systems and Biological Relevance in Research

A key factor driving the extensive research into Imidazo[4,5-b]pyridines is their close structural resemblance to naturally occurring purines, such as adenine (B156593) and guanine, which are fundamental components of DNA and RNA. nih.gov This scaffold is often referred to as a 1-deazapurine, highlighting the replacement of a nitrogen atom at the 1-position of the purine ring with a carbon atom. nih.gov This bioisosteric relationship means that Imidazo[4,5-b]pyridine derivatives can act as mimics of endogenous purines, allowing them to interact with and modulate the activity of enzymes and receptors that recognize purines. nih.govresearchgate.net This mimicry is a powerful strategy in rational drug design, leading to the development of kinase inhibitors, antagonists for various biological receptors, and other targeted therapies. nih.govnih.gov

The following table summarizes some of the reported biological activities of various Imidazo[4,5-b]pyridine derivatives, underscoring the therapeutic potential of this scaffold.

| Biological Activity | Therapeutic Area | Reference |

| Anticancer | Oncology | nih.goveurjchem.com |

| Antimicrobial | Infectious Diseases | researchgate.net |

| Antiviral | Infectious Diseases | nih.gov |

| Anti-inflammatory | Immunology | nih.gov |

| Kinase Inhibition | Oncology, Inflammation | nih.gov |

| Receptor Antagonism | Various | nih.gov |

Historical Context of Imidazo[4,5-b]pyridine Research Evolution

The study of Imidazo[4,5-b]pyridines is part of the broader history of heterocyclic chemistry. These compounds are considered among the oldest known heteroaromatic derivatives. nih.gov A significant early milestone in the synthesis of the related imidazopyridine structures was achieved by the Russian chemist Aleksei Chichibabin (Tschitschibabin) in 1925. e3s-conferences.org His pioneering work involved the reaction of 2-aminopyridine (B139424) with bromoacetaldehyde (B98955) to produce imidazo[1,2-a]pyridines, laying the groundwork for the synthesis of various fused imidazole-pyridine systems. e3s-conferences.org

Following these early discoveries, research into purine analogues for therapeutic purposes gained momentum throughout the 20th century. nih.govmdpi.comox.ac.uk The recognition of the Imidazo[4,5-b]pyridine scaffold as a purine isostere spurred further investigation into its synthesis and biological properties. nih.gov Over the decades, synthetic methodologies have evolved from classical condensation reactions to more sophisticated transition-metal-catalyzed cross-coupling reactions, allowing for more efficient and diverse production of derivatives. mdpi.comresearchgate.net This has led to an expansion of the known biological activities and applications of this versatile heterocyclic system.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

85930-14-9 |

|---|---|

Molecular Formula |

C6H6N3NaO |

Molecular Weight |

159.12 g/mol |

IUPAC Name |

sodium;3,5-dihydro-1H-imidazo[4,5-b]pyridin-4-id-2-one |

InChI |

InChI=1S/C6H6N3O.Na/c10-6-8-4-2-1-3-7-5(4)9-6;/h1-2H,3H2,(H2,8,9,10);/q-1;+1 |

InChI Key |

VUVBWHXASSNXIM-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C([N-]1)NC(=O)N2.[Na+] |

Origin of Product |

United States |

The Focus Compound: 2 Oxoimidazo 4,5 B Pyridine Sodium Salt

Established Multi-Step Organic Synthesis Approaches

Traditional synthetic strategies for the imidazo[4,5-b]pyridine scaffold typically involve the sequential construction of the bicyclic ring system from appropriately substituted pyridine (B92270) precursors, followed by functionalization and salt formation.

The cornerstone of imidazo[4,5-b]pyridine synthesis is the cyclization reaction to form the imidazole ring fused to the pyridine core. The most common precursors for this transformation are ortho-diaminopyridines. jscimedcentral.comnih.gov

The reaction of 2,3-diaminopyridine (B105623) with various one-carbon electrophiles is a widely employed method. For instance, condensation with aldehydes or their derivatives, such as sodium bisulfite adducts, followed by an oxidative cyclization step, yields 2-substituted imidazo[4,5-b]pyridines. nih.gov Similarly, reactions with carboxylic acids or their derivatives often require harsh conditions like high temperatures or the use of strong acids such as polyphosphoric acid to facilitate the cyclization. jscimedcentral.com An alternative approach involves the synthesis of 2-thioxoimidazo[4,5-b]pyridine derivatives by reacting 2,3-diaminopyridine or its halogenated analogs with reagents like carbon disulfide or thiourea. nih.govresearchgate.net

A different strategy begins with 2-chloro-3-nitropyridine (B167233). acs.org This method involves an initial nucleophilic substitution of the chlorine atom with an amine, followed by the chemical reduction of the nitro group to an amine, creating a 2,3-diaminopyridine intermediate in situ. researchgate.netacs.org Subsequent cyclization with an aldehyde or a related electrophile completes the formation of the imidazo[4,5-b]pyridine skeleton. acs.org This tandem, one-pot approach offers an efficient pathway to the desired heterocyclic core. acs.org

Table 1: Examples of Cyclization Reactions from Pyridine Precursors

| Precursor | Reagent(s) | Product Type | Reference(s) |

| 2,3-Diaminopyridine | Aldehydes / Na₂S₂O₅ | 2-Substituted Imidazo[4,5-b]pyridines | nih.gov |

| 2,3-Diaminopyridine | Carbon Disulfide | 2-Thioxoimidazo[4,5-b]pyridine | nih.govresearchgate.net |

| 2-Chloro-3-nitropyridine | 1. Amine2. Reducing Agent (e.g., Zn)3. Aldehyde | N-1 and C-2 Disubstituted Imidazo[4,5-b]pyridines | acs.org |

Once the imidazo[4,5-b]pyridine core is assembled, further diversification can be achieved through functional group modifications. The tautomeric nature of the imidazo[4,5-b]pyridine ring system, particularly in derivatives like 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, presents multiple sites for electrophilic attack, such as alkylation. nih.gov The reaction of this substrate with alkyl halides can lead to a mixture of regioisomers, with substitution occurring at the N1, N3, or N4 positions. nih.govacs.org The ratio of these products is often difficult to control, highlighting a significant challenge in the regioselective functionalization of this scaffold. acs.org

Nucleophilic substitution reactions are also a key tool for modification. Pyridine rings bearing a good leaving group, such as a halide, at the 2- or 4-position are susceptible to attack by nucleophiles. quimicaorganica.org This allows for the introduction of a variety of substituents onto the pyridine portion of the molecule. Additionally, functional groups on the imidazole ring can be manipulated. For example, the acetyl group in 2-acetylimidazo[4,5-b]pyridine can undergo condensation reactions with amines or aldehydes to create new C-C or C-N bonds, leading to derivatives like imines and α,β-unsaturated ketones. nih.gov

The "2-Oxoimidazo[4,5-b]pyridine" name implies the presence of a 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one tautomer. The N-H proton of the lactam in this structure is weakly acidic and can be removed by a suitable base to form a sodium salt. This process is typically achieved by treating the parent compound with a sodium base such as sodium hydride (NaH) or sodium hydroxide (NaOH) in an appropriate solvent.

The formation of the salt significantly alters the physicochemical properties of the compound, most notably its solubility. The principles governing this can be seen by analogy with other complex heterocyclic systems. nih.gov For instance, the solubility of salts is influenced by the cation (e.g., sodium vs. potassium) and the solvent system. nih.gov The solubility of a sodium salt in an aqueous solution can be reduced by the common ion effect if the solution already contains a high concentration of sodium ions, such as in a physiological saline solution. nih.gov The conversion to a salt is a critical step for specific applications where enhanced aqueous solubility or a specific solid-state form is required.

Catalytic Approaches in Imidazo[4,5-b]pyridine Synthesis

To overcome the limitations of classical multi-step syntheses, such as harsh reaction conditions and lack of regioselectivity, modern catalytic methods have been developed. Palladium and copper catalysts are at the forefront of these advancements. acs.org

Palladium catalysis has emerged as a powerful tool for the construction of the imidazo[4,5-b]pyridine ring system. acs.orgorganic-chemistry.org A highly effective method involves the palladium-catalyzed coupling of 2-chloro-3-aminopyridines with primary amides. acs.orgorganic-chemistry.org This reaction proceeds via an amidation followed by an in-situ cyclization and dehydration, affording the desired imidazo[4,5-b]pyridine product in a single vessel. organic-chemistry.org

This approach is particularly valuable for its ability to produce N1-substituted isomers, which are notoriously difficult to obtain selectively through traditional alkylation methods. acs.org The palladium-catalyzed tandem cross-coupling/cyclization provides a modular and high-yielding route to a variety of substituted imidazo[4,5-b]pyridines. researchgate.net

Table 2: Overview of Palladium-Catalyzed Synthesis

| Pyridine Substrate | Coupling Partner | Key Features | Result | Reference(s) |

| 2-Chloro-3-aminopyridine | Primary Amide | Tandem amidation/cyclization; High regioselectivity for N1 substitution | N1, C2-Disubstituted Imidazo[4,5-b]pyridines | acs.orgorganic-chemistry.org |

| 2-Halo-3-acylaminopyridine | Amine | C-N bond formation | Substituted Imidazo[4,5-b]pyridines | acs.org |

Copper-catalyzed reactions, particularly for C-N bond formation, represent another significant strategy in the synthesis of imidazo[4,5-b]pyridines and their isomers. nih.govacs.org While many protocols focus on the related imidazo[4,5-c]pyridine core, the principles are broadly applicable. For example, copper-catalyzed amidation has been used to synthesize N-aryl substrates from precursors like 3-amino-N-Boc-4-chloropyridine. nih.govacs.org These reactions are crucial for introducing aryl amine functionalities, which can then be incorporated into the final heterocyclic structure.

These catalytic amination reactions provide an alternative to palladium-based methods and are often complementary. nih.gov The choice between a copper or palladium catalyst can depend on the specific substrates and the desired substitution pattern on the final product. The development of these catalytic systems has greatly expanded the toolkit available to chemists for the efficient and controlled synthesis of diverse imidazo[4,5-b]pyridine derivatives. acs.org

Reductive Cyclization Strategies

Reductive cyclization represents a powerful and frequently employed strategy for the one-pot synthesis of the imidazo[4,5-b]pyridine core from appropriately substituted nitro-pyridines. This approach typically involves the in situ reduction of a nitro group to an amine, which then undergoes intramolecular or intermolecular cyclization with a suitable partner.

A common method involves the reaction of 2-nitro-3-aminopyridine with aldehydes or ketones. mdpi.com When using aldehydes, sodium dithionite (B78146) (Na₂S₂O₄) serves as an effective reducing agent to facilitate the reductive cyclization, affording 3H-imidazo[4,5-b]pyridines. mdpi.com For ketones, stannous chloride dihydrate (SnCl₂·2H₂O) in the presence of formic acid is used as the reductive catalyst, leading to the formation of 1H-imidazo[4,5-b]pyridines. nih.govmdpi.com The mechanism is believed to involve formylation of the aniline (B41778) nitrogen, which assists in the subsequent nitro reduction and cyclization. mdpi.com

Another pathway starts from 2-chloro-3-nitropyridine. The nitro group can be reduced quantitatively using iron in the presence of ammonium (B1175870) chloride. The resulting crude amino intermediate is then subjected to cyclization with a Lewis acid catalyst like silicon tetrachloride (SiCl₄) under microwave irradiation to yield the desired imidazo[4,5-b]pyridine. mdpi.com A solid-phase synthesis for 3-substituted imidazo[4,5-b]pyridine-2-ones also utilizes a reductive cyclization approach, where a resin-bound nitro precursor is reduced with SnCl₂·2H₂O, followed by reductive alkylation and cyclative cleavage.

A newer strategy involves the tandem reduction-cyclization of nih.govmdpi.comresearchgate.netoxadiazolo[3,4-b]pyrazine precursors. nih.gov An in situ iron-mediated reduction of the oxadiazole moiety generates a diaminopyrazine intermediate, which is immediately trapped and cyclized with an electrophile to form the imidazo[4,5-b]pyrazine ring system, a close analogue of the pyridine-based target. nih.gov

| Starting Material | Reagents | Product Type | Yield | Reference |

| 2-nitro-3-aminopyridine & Aldehydes | Na₂S₂O₄ | 3H-imidazo[4,5-b]pyridines | 32%-99% | mdpi.com |

| 2-nitro-3-aminopyridine & Ketones | SnCl₂·2H₂O, Formic Acid | 1H-imidazo[4,5-b]pyridines | Good | nih.govmdpi.com |

| 2-chloro-3-nitropyridine | 1. Fe, NH₄Cl2. SiCl₄, Microwave | Substituted imidazo[4,5-b]pyridines | 55%-90% | mdpi.com |

| Resin-bound nitro-carbamate | 1. SnCl₂·2H₂O2. Benzaldehydes | 3-substituted imidazo[4,5-b]pyridine-2-ones | 33%-45% | |

| 4-nitro-1H-imidazol-5-yl carbonyls | H₂, Pd or NaBH₄, Pd | 4-hydroxyimidazo[4,5-b]pyridinones | Good | rsc.org |

Oxidative Cyclocondensation Methodologies

Oxidative cyclocondensation offers a direct route to the imidazo[4,5-b]pyridine skeleton, typically by reacting a diaminopyridine with an aldehyde. In this approach, the initial condensation forms a dihydro-imidazopyridine intermediate, which is subsequently oxidized to the aromatic final product.

A notable example is the reaction of 2,3-diaminopyridine with various substituted aryl aldehydes. nih.gov This transformation can be carried out in water under thermal conditions without the need for an external oxidative reagent, relying on atmospheric oxygen for the final aromatization step. nih.gov This method provides 1H-imidazo[4,5-b]pyridine derivatives in excellent yields (83%–87%). nih.gov

For more controlled oxidation, specific reagents can be employed. The reaction of 5-bromopyridine-2,3-diamine with benzaldehyde (B42025) can be facilitated by using iodine in refluxing ethanol, which acts as the oxidant to drive the formation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. nih.gov

| Starting Materials | Conditions/Oxidant | Product Type | Yield | Reference |

| 2,3-diaminopyridine & Aryl aldehydes | Water, Heat, Air (O₂) | 1H-imidazo[4,5-b]pyridine derivatives | 83%-87% | nih.gov |

| 5-bromopyridine-2,3-diamine & Benzaldehyde | I₂, Refluxing EtOH | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Not specified | nih.gov |

C-H Activation and Functionalization Techniques

Direct C-H activation and functionalization are emerging as powerful, atom-economical strategies in modern organic synthesis. While specific applications for the direct synthesis of the 2-oxoimidazo[4,5-b]pyridine sodium salt core via C-H activation are not extensively detailed, the functionalization of the pre-formed imidazopyridine ring system is an area of active research. These techniques allow for the introduction of new substituents without the need for pre-functionalized starting materials.

Research into related isomers, such as imidazo[1,5-a]pyridines, provides insight into potential methodologies. For instance, a metal-free approach has been developed for the methylene (B1212753) insertion between two imidazo[1,5-a]pyridine (B1214698) molecules using formaldehyde. nih.govacs.org This C(sp²)–H functionalization creates a methylene-bridged bis-heteroarene structure. nih.gov

Furthermore, electrochemical methods have been employed for the functionalization of related scaffolds. An electrochemical tandem [4 + 1] sp³ C-H double amination has been developed to synthesize 3-acyl-functionalized imidazo[1,5-a]pyridines directly from pyridine ethylamines and acetophenones, showcasing a green and efficient alternative to traditional multi-step syntheses. nih.gov These examples on related isomers demonstrate the potential for applying C-H functionalization techniques to the imidazo[4,5-b]pyridine core for late-stage diversification.

| Strategy | Substrate Class | Reagents/Conditions | Outcome | Reference |

| Methylene Insertion | Imidazo[1,5-a]pyridines | Formaldehyde, Metal-free | Methylene-bridged bis-imidazo[1,5-a]pyridines | nih.govacs.org |

| Tandem [4+1] Double Amination | Pyridine ethylamines & Acetophenones | Electrochemical (Graphite anode, Pt cathode), NH₄I | 3-Acyl-imidazo[1,5-a]pyridines | nih.gov |

Advanced Synthetic Transformations

Beyond the initial construction of the heterocyclic core, advanced transformations are crucial for installing diverse functionalities and controlling selectivity. These methods enable the synthesis of complex derivatives that are otherwise difficult to access.

Regioselective Synthesis Protocols

One of the most significant challenges in the synthesis of imidazo[4,5-b]pyridine derivatives is controlling regioselectivity, particularly during N-alkylation or N-arylation, as the imidazole ring possesses multiple reactive nitrogen atoms (N1, N3, and the pyridine nitrogen N4). nih.govnih.gov

Alkylation of a pre-formed imidazo[4,5-b]pyridine often leads to a mixture of regioisomers. For example, the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with alkyl halides under phase transfer catalysis (PTC) conditions typically yields a mixture of N3 and N4 isomers. nih.gov In the specific case of using ethyl 2-bromoacetate, all three possible N1, N3, and N4 regioisomers were formed. nih.gov

To achieve regioselectivity, directed synthesis is often necessary. Palladium-catalyzed cross-coupling reactions offer a powerful tool. A regioselective approach for the synthesis of 2-substituted 3H- and 1H-imidazo[4,5-b]pyridines has been reported where the choice of phosphine (B1218219) ligand (e.g., BINAP, XantPhos) is critical in directing the outcome of the coupling process. nih.gov Similarly, Suzuki coupling has been employed for the regioselective phenylation at the C6 position of the pyridine ring. nih.gov The structures of the resulting N-regioisomers are often confirmed using advanced NMR techniques like 2D-NOESY and HMBC. nih.gov

| Reaction Type | Substrate | Reagents/Catalyst | Outcome | Reference |

| N-Alkylation | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Alkyl halides, PTC | Mixture of N3 and N4 regioisomers | nih.gov |

| N-Alkylation | 4H-imidazo[4,5-b]pyridines | 4-chlorobenzyl/butyl bromide, K₂CO₃ | Predominantly N4,3 regioisomers | nih.gov |

| Cross-Coupling | 2-halo imidazo[4,5-b]pyridines | Pd(OAc)₂, XantPhos | Regioselective synthesis of N-substituted derivatives | nih.gov |

| Suzuki Coupling | 6-bromo-2-phenylimidazo[4,5-b]pyridine | Phenylboronic acid, Pd catalyst | Regioselective C6-phenylation | nih.gov |

Stereoselective Synthesis of Imidazo[4,5-b]pyridine Derivatives

The development of stereoselective methods allows for precise control over the three-dimensional arrangement of atoms, which is critical for biological activity. While stereoselective syntheses targeting chiral centers directly on the imidazo[4,5-b]pyridine core are less common, methods exist for introducing chiral substituents in a controlled manner.

One reported method involves the annelation of imidazo[4,5-b]pyridines with cyanoacetylenic tertiary α-alcohols. researchgate.net This reaction proceeds stereoselectively to yield functionalized 1,3-oxazolo[3,2-a]imidazo[4,5-b]pyridines, where a new chiral center is created with a defined spatial orientation. researchgate.net

Electrocyclization Reactions

Electrocyclization reactions are a class of pericyclic reactions involving the concerted formation of a sigma bond between the termini of a conjugated pi system, leading to a cyclic product. masterorganicchemistry.com These reactions are governed by the principles of orbital symmetry and can be initiated either thermally or photochemically, often with high stereospecificity. masterorganicchemistry.com

While electrocyclization is a fundamental transformation in organic chemistry, specific examples detailing its application for the de novo synthesis of the 2-oxoimidazo[4,5-b]pyridine sodium salt or its direct derivatives were not prominent in the surveyed literature. The term is sometimes conflated with electrochemical cyclization, which involves electron transfer processes. For instance, an electrochemical cascade process has been used to synthesize CN-substituted imidazo[1,5-a]pyridines, but this proceeds through an ionic mechanism rather than a concerted pericyclic pathway. rsc.org The application of true electrocyclization reactions to form the imidazo[4,5-b]pyridine core remains an area for potential future exploration.

Novel Fused Ring System Formations (e.g., Pyrrolo[2',1':2,3]imidazo[4,5-b]pyridine, Imidazo[4,5-b]pyrazolo[3,4-e]pyridines)

The synthesis of complex heterocyclic structures from the imidazo[4,5-b]pyridine core is a significant area of research. Methodologies have been developed to construct additional fused rings, leading to novel polycyclic systems with unique chemical properties.

Pyrrolo[2',1':2,3]imidazo[4,5-b]pyridine Derivatives: The synthesis of tetracyclic fused systems such as 7,8,8a,9-tetrahydro-6H-pyrrolo[1',2':1,2]imidazo[4,5-b]pyridin-6-ones has been reported. nih.gov This class of compounds is constructed by creating a pyrrole (B145914) ring fused to the imidazole portion of the imidazopyridine scaffold. The structural assignment of these complex molecules is typically confirmed using advanced spectroscopic techniques, such as 1H-NMR in conjunction with Nuclear Overhauser Effect Spectroscopy (NOESY) measurements. nih.gov

Imidazo[4,5-b]pyrazolo[3,4-e]pyridines: Convenient synthetic routes have been established for producing 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines. nuph.edu.ua

6-Amino Derivatives: An effective method for synthesizing the 6-amino variants involves the cyclocondensation of N-Boc-4-aminopyrazole-5-carbaldehydes with creatinine. nuph.edu.ua This approach provides access to previously unknown compounds within this class.

6-Oxo Derivatives: For the synthesis of 6-oxo analogs, a modified Curtius rearrangement has been successfully employed. nuph.edu.ua The process involves heating 5-aminopyrazolo[4,3-b]pyridine-6-carboxylic acids with diphenylphosphorylazide and triethylamine (B128534) in a dioxane solvent for several hours, resulting in good yields of the desired 1-substituted imidazo[4,5-b]pyrazolo[3,4-е]pyridine-6(5Н)-ones. nuph.edu.ua The structures of the resulting compounds are confirmed by the characteristic signals in their 1H NMR spectra and absorption bands in IR spectra corresponding to the C=O and NH groups. nuph.edu.ua

The table below summarizes the synthetic strategies for these novel fused ring systems.

Table 1: Synthetic Methodologies for Novel Fused Ring Systems

| Target Ring System | Precursors | Key Reagents/Conditions | Product Class | Yield |

|---|---|---|---|---|

| Pyrrolo[1',2':1,2]imidazo[4,5-b]pyridines | Imidazo[4,5-b]pyridine derivatives | Not specified | 7,8,8a,9-tetrahydro-6H-pyrrolo[1',2':1,2]imidazo[4,5-b]pyridin-6-ones | Not specified |

| 6-Aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridines | N-Boc-4-aminopyrazole-5-carbaldehydes, Creatinine | Cyclocondensation | 6-Aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridines | Not specified |

| 6-Oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines | 5-Aminopyrazolo[4,3-b]pyridine-6-carboxylic acids | Diphenylphosphorylazide, Triethylamine, Dioxane, Heat (6 hours) | 1-Substituted imidazo[4,5-b]pyrazolo[3,4-е]pyridine-6(5Н)-ones | 67-80% nuph.edu.ua |

Optimization of Synthetic Protocols for 2-Oxoimidazo(4,5-b)pyridine Derivatives

One significant advancement is the application of microwave irradiation in the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives. scispace.comeurjchem.com When compared to conventional heating methods, microwave-assisted synthesis has demonstrated considerable advantages, including significantly reduced reaction times, higher product yields, and cleaner reaction profiles with fewer byproducts. scispace.comeurjchem.com This method represents a more efficient and environmentally friendly approach to producing these derivatives.

Furthermore, optimization has been achieved through the development of palladium-catalyzed coupling reactions. For instance, a Pd-catalyzed amide coupling reaction has been utilized for the synthesis of imidazo[4,5-b]pyridines from 3-amino-2-chloropyridines and primary amides. nih.gov This protocol, which employs specific ligands like Xantphos or di-tert-butyl(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine, allows for the efficient formation of products with substitutions at the N1 and C2 positions in good to excellent yields. nih.govresearchgate.net

The table below provides a comparative overview of conventional and optimized synthetic protocols.

Table 2: Comparison of Synthetic Protocols for Imidazo[4,5-b]pyridine Derivatives

| Method | Key Conditions | Substrates | Advantages | Disadvantages |

|---|---|---|---|---|

| Conventional Heating | Standard reflux/heating | 5-Bromopyridine-2,3-diamine, Substituted aldehydes | Well-established procedures | Longer reaction times, lower yields, potential for more byproducts scispace.comeurjchem.com |

| Microwave-Assisted Synthesis | Microwave irradiation | 5-Bromopyridine-2,3-diamine, Substituted aldehydes | Reduced reaction times, higher yields, cleaner reactions scispace.comeurjchem.com | Requires specialized microwave reactor equipment |

| Palladium-Catalyzed Amidation | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., K₃PO₄), Solvent (e.g., t-butanol) | 3-Amino-2-chloropyridines, Primary amides | High yields (51-99%), provides access to N1 and C2 substituted products nih.gov | Cost of catalyst and ligands, sensitivity to air and moisture |

Advanced Structural Elucidation and Characterization of 2 Oxoimidazo 4,5 B Pyridine Sodium Salt

X-ray Diffraction Analysis

As of the latest literature review, a definitive single-crystal X-ray diffraction analysis for 2-Oxoimidazo(4,5-b)pyridine sodium salt or its parent compound, 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, has not been reported. X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide invaluable information, including:

Crystal System and Space Group: Defining the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Confirming the connectivity and geometry of the molecule.

Intermolecular Interactions: Revealing details about hydrogen bonding and crystal packing, which are crucial for understanding the solid-state properties of the compound.

While experimental data is pending, theoretical calculations and studies on analogous imidazo[4,5-b]pyridine derivatives suggest a planar geometry for the fused ring system. uctm.edu A crystal structure of a related derivative, 2-ethyl-1-ferrocenylsulfonyl-1H-imidazo[4,5-b]-pyridine, has been reported, confirming the planarity of the imidazo[4,5-b]pyridine ring system.

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, FT-IR, MS)

Spectroscopic methods are essential for confirming the structure of 2-Oxoimidazo(4,5-b)pyridine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific ¹H or ¹³C NMR spectrum for 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is not available in the reviewed literature, the expected chemical shifts can be inferred from the analysis of related structures and general principles of NMR spectroscopy. For substituted imidazo[4,5-b]pyridine derivatives, detailed NMR data has been reported, aiding in the structural assignment of this class of compounds. researchgate.net

Expected ¹H NMR Spectral Characteristics: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the pyridine (B92270) ring and the N-H protons of the imidazole (B134444) and lactam groups. The chemical shifts would be influenced by the electron-withdrawing nature of the carbonyl group and the aromatic system.

Expected ¹³C NMR Spectral Characteristics: The carbon NMR spectrum would provide key information, with a characteristic downfield signal for the carbonyl carbon (C=O) of the lactam ring. Other signals would correspond to the carbons of the fused aromatic rings.

| Expected NMR Data for 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one |

| Nucleus |

| ¹H |

| ¹³C |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FT-IR spectrum of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one would exhibit characteristic absorption bands. Theoretical calculations on the related imidazo[1,2-a]pyridine (B132010) molecule have been used to assign vibrational modes, providing a basis for interpreting the experimental spectrum of similar compounds. researchgate.net

| Expected FT-IR Absorption Bands for 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one |

| Functional Group |

| N-H stretch (imidazole and lactam) |

| C-H stretch (aromatic) |

| C=O stretch (lactam) |

| C=N and C=C stretch (aromatic rings) |

| N-H bend |

| C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula. The electron ionization mass spectrum of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is available in the NIST WebBook. nist.govnist.gov

The mass spectrum shows a prominent molecular ion peak (M⁺) at an m/z corresponding to its molecular weight.

| Mass Spectrometry Data for 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one |

| Parameter |

| Molecular Formula |

| Molecular Weight |

| Molecular Ion Peak (M⁺) |

Computational and Theoretical Investigations of 2 Oxoimidazo 4,5 B Pyridine Sodium Salt

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry, electronic properties, and reactivity of molecules. For the imidazo[4,5-b]pyridine scaffold, DFT studies, often using the B3LYP functional with a basis set like 6-31G(d,p) or higher, are fundamental in understanding its chemical nature. chemicalbook.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular reactivity and kinetic stability. nist.govnih.gov

In derivatives of the imidazo[4,5-b]pyridine family, the HOMO is typically distributed over the electron-rich phenyl-imidazo[4,5-b]pyridine skeleton, while the LUMO is often centered on the imidazole (B134444) portion of the molecule. nist.gov This distribution indicates that the HOMO→LUMO transition involves an intramolecular charge transfer. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. For various 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives, calculated energy gaps have been reported to be in the range of 0.105 to 0.177 atomic units (a.u.). nist.gov

Table 1: Representative Frontier Molecular Orbital Energies and Properties for Imidazo[4,5-b]pyridine Derivatives Note: The following data are illustrative for the class of imidazo[4,5-b]pyridine derivatives and not specific to 2-Oxoimidazo(4,5-b)pyridine sodium salt.

| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Representative Derivative A | -6.25 | -1.89 | 4.36 |

| Representative Derivative B | -6.41 | -2.05 | 4.36 |

| Representative Derivative C | -6.18 | -1.75 | 4.43 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface plots the electrostatic potential onto the electron density surface, where different colors represent different potential values. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack). Green areas represent neutral potential. nist.gov

For imidazo[4,5-b]pyridine derivatives, MEP analysis typically reveals that the most negative potential is located around the nitrogen atoms of the pyridine (B92270) and imidazole rings, as well as any oxygen atoms from substituents. These sites are the most probable locations for interactions with electrophiles or the sodium cation in the case of the salt. The hydrogen atoms of the amine groups or the aromatic rings generally show a positive potential, making them susceptible to nucleophilic attack. nist.gov

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to further quantify the reactivity and electronic properties of a molecule. These include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). chemicalbook.comnist.gov These descriptors help in establishing structure-activity relationships. For instance, a high hardness value corresponds to a stable, less reactive molecule, while a high electrophilicity index indicates a good electron acceptor. nist.gov Studies on imidazo[4,5-b]pyridine derivatives show these descriptors are sensitive to substituent changes, allowing for the fine-tuning of the molecule's electronic behavior. chemicalbook.comnist.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. For compounds like this compound, MD simulations can elucidate how the molecule behaves in an aqueous solution and how it might interact with a protein's active site. Such simulations have been employed to study the stability of imidazo[4,5-b]pyridine derivatives within the binding pockets of enzymes, confirming that the ligand remains in a stable conformation. nih.gov

Intermolecular Interaction Analysis using Hirshfeld Surface Methodology

For various imidazo[4,5-b]pyridine derivatives, Hirshfeld analysis has revealed the prevalence of non-conventional hydrogen bonds, such as C–H···Cl and C–H···O, as well as π-π stacking interactions, which are crucial for the stability of their crystal structures. chemicalbook.com These analyses help in understanding the supramolecular assembly of these compounds.

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Imidazo[4,5-b]pyridine Derivatives Note: The following data are illustrative for the class of imidazo[4,5-b]pyridine derivatives and not specific to this compound.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | ~35-55% |

| C···H/H···C | ~15-25% |

| O···H/H···O | ~10-20% |

| N···H/H···N | ~5-10% |

| C···C (π-π stacking) | ~2-5% |

Molecular Docking Studies for Protein-Ligand Binding Affinity and Mode of Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are essential in drug discovery for predicting the binding affinity and interaction mode of a potential drug molecule with its biological target.

Imidazo[4,5-b]pyridine derivatives have been the subject of numerous docking studies against various protein targets, including kinases and dihydrofolate reductase (DHFR). nist.govnih.gov For a hypothetical docking study of this compound, a relevant protein target would first be identified. The docking simulation would then predict the binding energy (often expressed as a docking score in kcal/mol) and visualize the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. For example, docking studies on related compounds have shown that the imidazole ring can form crucial π-π stacking interactions with residues like proline, while nitrogen and oxygen atoms act as hydrogen bond acceptors. nist.gov

Computational Insights into Mechanistic Pathways (e.g., Nitrenium Ion Chemistry, C-H Bond Cleavage)

Detailed computational investigations into the specific mechanistic pathways for this compound, such as those involving nitrenium ion chemistry or C-H bond cleavage, are not prominently featured in current scientific literature. However, the computational methodologies applied to analogous heterocyclic amines, particularly other imidazopyridines, provide a clear framework for how such investigations would proceed.

Nitrenium Ion Chemistry:

Nitrenium ions are highly reactive intermediates implicated in the metabolic activation of many heterocyclic amines, leading to interactions with biological macromolecules. Computational studies are crucial for understanding the formation and reactivity of these species. High-level ab initio and DFT calculations can be employed to model the generation of nitrenium ions from a precursor molecule, often an N-hydroxy derivative.

For instance, computational investigations into the reaction of simple singlet nitrenium ions with water have been performed to understand their competitive reaction paths. nih.gov These studies calculate the geometries of intermediates, transition structures, and products, along with the associated energy barriers. nih.gov Key findings from such research on generic nitrenium ions (XNH⁺) show that the reaction begins with the exothermic formation of an intermediate complex with water. nih.gov The subsequent pathway, whether it involves isomerization or the elimination of a small molecule like HF, is dependent on the substituents and the corresponding activation barriers. nih.gov For a hypothetical nitrenium ion derived from an imidazo[4,5-b]pyridine, DFT calculations would be used to map the potential energy surface for its reactions, identifying the most likely pathways for its interaction with nucleophiles.

C-H Bond Cleavage:

The cleavage of C-H bonds is another fundamental reaction mechanism that can be explored using computational methods. While no specific studies on C-H bond cleavage for 2-Oxoimidazo(4,5-b)pyridine were identified, theoretical chemistry provides the tools to analyze such processes. DFT calculations can determine bond dissociation energies (BDEs) for various C-H bonds within the molecule, predicting which sites are most susceptible to cleavage. Furthermore, reaction pathways for hydrogen abstraction or oxidative C-H functionalization can be modeled to find the transition states and activation energies, offering deep mechanistic insights.

Illustrative Computational Data:

While specific data for 2-Oxoimidazo(4,5-b)pyridine is not available, the following table illustrates the type of data that would be generated from a DFT study on its tautomerism, based on analogous studies of 2-pyridone. nih.govwayne.edu

| Tautomer of 2-Oxoimidazo(4,5-b)pyridine | Form | Relative Energy (Gas Phase, kcal/mol) | Dipole Moment (Debye) |

| Imidazo[4,5-b]pyridin-2(1H)-one | Lactam | Data not available | Data not available |

| Imidazo[4,5-b]pyridin-2-ol | Lactim | Data not available | Data not available |

This table is for illustrative purposes only to show the typical output of a computational study. The values are not based on actual calculations for 2-Oxoimidazo(4,5-b)pyridine.

Research Applications in Medicinal Chemistry Via the Imidazo 4,5 B Pyridine Scaffold

Lead Compound Identification and Optimization in Drug Discovery

The imidazo[4,5-b]pyridine scaffold has served as a foundational structure for the identification and optimization of lead compounds in various therapeutic areas. rjpbr.com Its structural similarity to purines makes it a prime candidate for interacting with biological systems. nih.gov A notable example is in the development of kinase inhibitors. For instance, optimization efforts on an initial imidazo[4,5-b]pyridine-based series of Aurora kinase inhibitors led to the identification of potent and orally bioavailable preclinical candidates. nih.gov

One such optimization program began with a lead compound and focused on modifying substituents at the C6 and C7 positions of the imidazo[4,5-b]pyridine ring. This led to the discovery of 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (27e), a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. nih.gov This compound emerged from a systematic process of refining physicochemical properties to achieve desirable in vitro and in vivo characteristics, demonstrating the scaffold's suitability for targeted drug design. nih.gov

The process often involves generating a library of derivatives and screening them for activity against a specific target. Active compounds, or "hits," are then selected for further optimization. This lead optimization phase aims to enhance potency, selectivity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The versatility of the imidazo[4,5-b]pyridine core allows for modifications at multiple positions, facilitating this iterative process of refinement. rjpbr.comresearchgate.net

Structure-Activity Relationship (SAR) Studies for Bioactivity Modulation

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and are a cornerstone of medicinal chemistry. For the imidazo[4,5-b]pyridine scaffold, extensive SAR studies have been conducted to modulate its bioactivity. These studies have revealed key structural features that govern the potency and selectivity of these compounds. rjpbr.commdpi.comnih.gov

For example, in the development of B-Raf kinase inhibitors, SAR studies on imidazo[4,5-b]pyridines involved the optimization of the ATP-cleft binding region of the molecules. mdpi.com These investigations led to the development of compound 23, which demonstrated excellent enzyme and cell potency with significant kinase selectivity. mdpi.com The binding mode of these inhibitors was found to be a DFG-in, αC-helix out conformation, a mode associated with high selectivity. mdpi.com

In another study focused on cytotoxic agents, regio-isomeric imidazo[4,5-b]pyridine analogues were synthesized and evaluated. The SAR studies described how different substituents on the imidazo[4,5-b]pyridine core influenced their cytotoxic activity against various cancer cell lines. researchgate.net These studies provide a rational basis for the design of new analogues with improved therapeutic potential. nih.gov The insights gained from SAR are invaluable for fine-tuning the molecular architecture to achieve the desired biological effect. researchgate.netmdpi.com

Investigative Enzyme Inhibition Studies

The imidazo[4,5-b]pyridine scaffold has been extensively investigated for its potential to inhibit a variety of enzymes, playing a significant role in the development of novel therapeutic agents. rjpbr.comnih.gov Its purine-like structure allows it to function as a competitive inhibitor for enzymes that recognize purine-based substrates. nih.gov

Kinase Inhibition (e.g., Protein Kinases, Cyclin-Dependent Kinases, Bruton's Tyrosine Kinases, Aurora Kinase, TBK1, IKKε, PHD2)

One of the most prominent applications of the imidazo[4,5-b]pyridine scaffold is in the development of kinase inhibitors. rjpbr.comnih.gov Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Imidazo[4,5-b]pyridine derivatives have been shown to inhibit a wide range of kinases.

For instance, a series of imidazo[4,5-b]pyridine derivatives were identified as potent inhibitors of Aurora kinases , which are key regulators of mitosis. nih.gov Optimization of a lead compound in this series resulted in a preclinical candidate with high oral bioavailability. nih.gov Similarly, imidazo[4,5-b]pyridines have been developed as inhibitors of B-Raf kinase , a key component of the MAPK signaling pathway. mdpi.com

Furthermore, research has demonstrated the potential of this scaffold to inhibit Cyclin-Dependent Kinases (CDKs) . Novel imidazo[4,5-b]pyridine derivatives have been designed and synthesized, showing significant anticancer activity through the inhibition of CDK9. nih.gov The ability to create dual inhibitors, such as the dual FLT3/Aurora kinase inhibitor (27e), highlights the versatility of this scaffold in targeting multiple signaling pathways involved in cancer progression. nih.gov

| Compound Class | Target Kinase(s) | Key Findings | Reference |

|---|---|---|---|

| Imidazo[4,5-b]pyridines | Aurora Kinases (A, B, C) | Identification of orally bioavailable preclinical candidates with potent inhibitory activity. | nih.gov |

| Imidazo[4,5-b]pyridines | B-Raf Kinase | Developed inhibitors with excellent enzyme/cell potency and high kinase selectivity. | mdpi.com |

| Imidazo[4,5-b]pyridines | Cyclin-Dependent Kinase 9 (CDK9) | Synthesized derivatives with significant anticancer activity and remarkable CDK9 inhibitory potential. | nih.gov |

| 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (27e) | FLT3 and Aurora Kinases | A potent dual inhibitor with activity against wild-type and mutant FLT3. | nih.gov |

Inhibition of Microbial Enzymes (e.g., DprE1, Tyrosyl-tRNA)

The imidazo[4,5-b]pyridine scaffold has also shown promise in the development of antimicrobial agents through the inhibition of essential microbial enzymes. mdpi.com Certain derivatives have demonstrated activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, by inhibiting methionyl-tRNA synthetase. mdpi.com This enzyme is crucial for protein synthesis in the parasite, making it a viable drug target. mdpi.com Other research has pointed to the potential for imidazo[4,5-b]pyridine derivatives to act as inhibitors of tyrosyl-tRNA synthetase, another key enzyme in microbial protein synthesis.

PARP-1 Inhibition Research

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, and its inhibition is a validated strategy for cancer therapy. Research has identified imidazopyridine derivatives as novel and potent inhibitors of PARP-1. nih.gov In one study, a 6-chloro-8-hydroxy-2,3-dimethyl-imidazo-[1,2-a]-pyridine compound was shown to inhibit recombinant human PARP-1. nih.gov While this is an imidazo[1,2-a]pyridine (B132010), the findings are relevant to the broader imidazopyridine class. More directly related, imidazo[4,5,1-i,j]quinolin-6-one derivatives, which contain a fused imidazopyridine system, were identified as potent PARP-1 inhibitors. nih.gov For example, the compound BYK49187 showed a high inhibitory constant for PARP-1. nih.gov

| Compound | Target | pIC50 | Reference |

|---|---|---|---|

| 2-[4-(5-Methyl-1H-imidazol-4-yl)-piperidin-1-yl]-4,5-dihydro-imidazo[4,5,1-i,j]quinolin-6-one (BYK49187) | Human PARP-1 | 8.36 | nih.gov |

| 2-(4-pyridin-2-yl-phenyl)-4,5-dihydro-imidazo[4,5,1-i,j]quinolin-6-one (BYK236864) | Human PARP-1 | 7.81 | nih.gov |

| 6-chloro-8-hydroxy-2,3-dimethyl-imidazo-[1,2-a]-pyridine (BYK20370) | Human PARP-1 | 6.40 | nih.gov |

Receptor Modulation and Antagonism Research

Beyond enzyme inhibition, the imidazo[4,5-b]pyridine scaffold has been utilized in the development of compounds that modulate or antagonize cell surface receptors. This application is significant in therapeutic areas such as cardiovascular disease and neurological disorders.

A notable example is the development of angiotensin II type 1 (AT1) receptor antagonists. mdpi.com The AT1 receptor is a key regulator of blood pressure, and its blockade is a major strategy for treating hypertension. Studies have explored the replacement of other chemical fragments with the imidazo[4,5-b]pyridine moiety to investigate structure-activity relationships, leading to compounds with high affinity for the AT1 receptor. mdpi.com

In the realm of neuroscience, imidazo[4,5-b]pyridine derivatives have been investigated as GABAA receptor positive allosteric modulators. mdpi.com The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, and its modulation can have sedative, anxiolytic, and anticonvulsant effects. mdpi.com Additionally, the scaffold was part of the structure of telcagepant, a calcitonin gene-related peptide (CGRP) receptor antagonist that was investigated for the treatment of migraines. mdpi.com These examples underscore the broad applicability of the imidazo[4,5-b]pyridine core in targeting a diverse range of receptors. mdpi.commdpi.com

GABAA Receptor Modulators

A review of the available scientific literature indicates a lack of specific studies focused on the activity of 2-oxoimidazo(4,5-b)pyridine derivatives as modulators of the γ-aminobutyric acid type A (GABAA) receptor. nih.govmdpi.comnih.govnih.gov Research into heterocyclic modulators for this receptor has largely concentrated on other scaffolds, such as benzodiazepines, imidazodiazepines, and benzimidazoles. nih.govmdpi.comnih.gov The GABAA receptor's role in mediating fast synaptic inhibition in the brain makes it a crucial target for anxiolytic, sedative, and anticonvulsant agents, but the potential of the 2-oxoimidazo[4,5-b]pyridine structure in this context remains an unexplored area of research. nih.gov

Serotonin (B10506) Receptor (5-HT6) Modulation

The serotonin 5-HT6 receptor is a key target in the central nervous system, primarily investigated for its role in cognitive processes. While the broader class of imidazo[4,5-b]pyridine derivatives has been explored for its potential as 5-HT6 receptor ligands, specific research into the 2-oxo variant is not prominent. Studies have identified certain 3H-imidazo[4,5-b]pyridine derivatives as potent 5-HT6 receptor partial inverse agonists with the ability to enhance cognition in preclinical models. nih.gov For instance, compound 17 (2-ethyl-3-(3-fluorobenzyl)-7-(piperazin-1-yl)-3H-imidazo[4,5-b]pyridine) was identified as a potent ligand with a Ki of 6 nM. nih.gov However, these investigations have centered on non-sulfonamide derivatives with different substitution patterns, and the influence of a 2-oxo group on 5-HT6 receptor affinity and activity has not been specifically reported.

Angiotensin II Receptor (AT1) Antagonists

The imidazo[4,5-b]pyridine scaffold has been successfully utilized to develop potent and orally active antagonists for the Angiotensin II Type 1 (AT1) receptor, a critical target in the management of hypertension. acs.orgnih.govnih.gov Research has shown that replacing the imidazole (B134444) ring of the widely known antagonist losartan (B1675146) with an imidazo[4,5-b]pyridine core can lead to compounds with high receptor affinity. nih.govdrugbank.com

Further exploration into related structures has underscored the potential of an oxo-group in this scaffold. A series of imidazo[4,5-c]pyridin-4-one derivatives, an isomer of the 2-oxo-imidazo[4,5-b]pyridine structure, were designed and found to possess dual activity as AT1 receptor antagonists and peroxisome proliferator-activated receptor-gamma (PPARγ) partial agonists. drugbank.com This demonstrates that the oxo-imidazopyridine core is a viable pharmacophore for interacting with the AT1 receptor, suggesting that the 2-oxoimidazo[4,5-b]pyridine structure holds promise for this therapeutic application. drugbank.com

Thromboxane A2 Antagonism

Thromboxane A2 (TxA2) is a potent mediator of platelet aggregation and vasoconstriction, making its receptor a target for anti-thrombotic therapies. nih.gov While various heterocyclic compounds have been investigated for TxA2 receptor antagonism, a review of the scientific literature did not yield studies specifically evaluating 2-oxoimidazo(4,5-b)pyridine or its derivatives for this activity. nih.govmdpi.com Research in this area has tended to focus on other structures, such as imidazole and sulfonamide-based compounds. nih.govmdpi.com

Antineoplastic Research Perspectives

The imidazo[4,5-b]pyridine scaffold is a subject of significant interest in the development of new anticancer agents. Its structural similarity to purines allows it to interact with various biological targets involved in cell proliferation and survival. Research has extended to derivatives including the 2-oxo and structurally similar 2-thioxo variants, which have shown promising antiproliferative effects.

Antiproliferative Activity against Cancer Cell Lines

Numerous studies have demonstrated the antiproliferative effects of imidazo[4,5-b]pyridine derivatives against a variety of human cancer cell lines. Research has shown that substitutions on the scaffold significantly influence potency and selectivity. mdpi.comnih.gov For example, certain 2,6-disubstituted imidazo[4,5-b]pyridines have shown strong inhibitory activity against pancreatic, leukemia, and lymphoma cancer cell lines, with IC50 values in the low micromolar range. mdpi.com

Notably, research into the closely related isomeric imidazo[4,5-c]pyridin-2-one scaffold has yielded potent inhibitors of Src family kinases (SFKs), which are key targets in glioblastoma (GBM). nih.gov One such compound, 1s , demonstrated effective activity against multiple GBM cell lines. nih.gov Furthermore, 2-thioxoimidazo[4,5-b]pyridine derivatives, which are structural analogs of the 2-oxo compound, have also been synthesized and screened for antiproliferative activity. nih.gov These findings collectively suggest that the 2-oxo-imidazo[4,5-b]pyridine core is a promising template for the design of novel antineoplastic agents.

Table 1: Antiproliferative Activity of Imidazo[4,5-b/c]pyridine Derivatives

| Compound Class | Target Cell Line | Reported Activity (IC₅₀) | Source |

|---|---|---|---|

| 2,6-Diphenyl-imidazo[4,5-b]pyridines | Capan-1 (Pancreatic) | 1.50 - 7.29 µM | mdpi.com |

| 2,6-Diphenyl-imidazo[4,5-b]pyridines | HL-60 (Leukemia) | 1.87 µM | mdpi.com |

| Amidino-imidazo[4,5-b]pyridines | SW620 (Colon) | 0.4 - 0.7 µM | nih.gov |

| Imidazo[4,5-c]pyridin-2-ones | U87, U251 (Glioblastoma) | Effective, comparable to lead PP2 | nih.gov |

| Imidazo[4,5-c]pyridin-2-ones | HCT116 (Colorectal) | Potent Radiosensitization | nih.govresearchgate.net |

| Imidazo[4,5-b]pyridine Derivatives | MCF-7 (Breast) | IC₅₀ = 0.63 - 1.32 µM (CDK9 inh.) | nih.gov |

| Imidazo[4,5-b]pyridine Derivatives | HCT116 (Colon) | IC₅₀ = 0.63 - 1.32 µM (CDK9 inh.) | nih.gov |

DNA/RNA Interaction and Intercalation Mechanisms

One of the key mechanisms through which imidazo[4,5-b]pyridine-based compounds exert their anticancer effects is through interaction with nucleic acids and related proteins. Some tetracyclic derivatives of imidazo[4,5-b]pyridine have been shown to function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix and disrupting cellular processes. nih.gov

More specifically, the isomeric imidazo[4,5-c]pyridin-2-one scaffold has been instrumental in the development of highly selective inhibitors of DNA-dependent protein kinase (DNA-PK). nih.govresearchgate.net DNA-PK is a crucial enzyme in the repair of DNA double-strand breaks. nih.gov By inhibiting this kinase, these compounds can prevent cancer cells from repairing radiation-induced DNA damage, thereby acting as potent radiosensitizers. nih.govresearchgate.netresearchgate.net This mechanism points to a direct role for the oxo-imidazopyridine structure in modulating pathways central to genome integrity and cancer cell survival.

Antimicrobial and Antiparasitic Research

No specific research data is available for 2-Oxoimidazo(4,5-b)pyridine sodium salt.

No specific research data is available for this compound.

No specific research data is available for this compound.

No specific research data is available for this compound.

No specific research data is available for this compound.

No specific research data is available for this compound.

Anti-inflammatory Research Investigations

No specific research data is available for this compound.

Central Nervous System (CNS) Targeted Research

Derivatives of the imidazo[4,5-b]pyridine scaffold have been identified as potent modulators of various molecular targets within the central nervous system. nih.gov Their ability to cross the blood-brain barrier and engage with key receptors and enzymes has made them attractive candidates for developing treatments for a range of neurological and psychiatric conditions. nih.govnih.gov Research has shown that compounds based on this and related imidazopyridine structures can influence CNS functions and are being investigated for diseases such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. nih.gov

Neurodegenerative Disease Research Potential

The potential of the imidazo[4,5-b]pyridine scaffold in the context of neurodegenerative diseases is a primary area of investigation. nih.gov These diseases are often characterized by the misfolding and aggregation of proteins and dysfunctional signaling pathways, which represent key targets for therapeutic intervention.

Detailed research findings indicate that derivatives of this scaffold have been specifically designed to inhibit enzymes implicated in the progression of neurodegenerative disorders. A notable example is the development of imidazo[4,5-b]pyridine derivatives as inhibitors of Glycogen Synthase Kinase 3 (GSK-3). google.com GSK-3 is a key enzyme involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. A patent for novel imidazo[4,5-b]pyridine derivatives highlights their potential use in the treatment of dementia and other neurodegenerative conditions by targeting this kinase. google.com

Furthermore, the broader class of imidazopyridines has been explored for activity against other targets relevant to neurodegeneration, as detailed in the table below. nih.gov

Table 1: Investigated CNS Targets for Imidazo[4,5-b]pyridine Derivatives in Neurodegenerative Disease Research

| Target Class | Specific Target | Associated Disease(s) | Reference(s) |

|---|---|---|---|

| Enzyme | Glycogen Synthase Kinase 3 (GSK-3) | Alzheimer's Disease, Dementia | google.com |

| Enzyme | β-secretase (BACE1) | Alzheimer's Disease | nih.gov |

| Enzyme | γ-secretase | Alzheimer's Disease | nih.gov |

Psychiatric Disorder Research Potential

The versatility of the imidazo[4,5-b]pyridine scaffold extends to research into psychiatric disorders. Ligands based on this chemical structure have been developed to interact with receptors that play a crucial role in mood, cognition, and psychosis. nih.gov

One prominent example of a CNS-active agent from this class is Telcagepant, an imidazo[4,5-b]pyridine derivative that acts as a calcitonin gene-related peptide (CGRP) receptor antagonist. nih.gov It was investigated in clinical trials for the treatment of migraines. nih.gov Although its development was discontinued, it demonstrated the scaffold's potential for creating CNS-targeted agents.

Research has focused on designing imidazopyridine derivatives that modulate various receptors implicated in psychiatric conditions, including those for key neurotransmitters like serotonin and dopamine. nih.gov

Table 2: Investigated CNS Targets for Imidazo[4,5-b]pyridine Derivatives in Psychiatric Disorder Research

| Target Class | Specific Target | Associated Disorder(s) | Reference(s) |

|---|---|---|---|

| Receptor | Serotonin 5-HT3 | Depression, Anxiety | nih.gov |

| Receptor | Serotonin 5-HT4 | Cognitive Disorders, Depression | nih.gov |

| Receptor | Serotonin 5-HT6 | Schizophrenia, Cognitive Deficits | nih.gov |

| Receptor | Dopamine D4 | Schizophrenia | nih.gov |

| Receptor | Adenosine A2A | Parkinson's Disease, Depression | nih.gov |

Development of Chemical Probes and Biomolecular Tools (e.g., Fluorescent Analogues)

Beyond direct therapeutic applications, the imidazo[4,5-b]pyridine scaffold and its isomers are valuable for creating sophisticated tools for biomedical research, such as fluorescent probes. nih.gov These probes are designed to detect and visualize specific molecules or cellular environments, providing critical insights into biological processes. The inherent photophysical properties of the imidazopyridine core, including its stability and potential for fluorescence, make it an excellent foundation for such tools. nih.gov

While research on fluorescent probes derived specifically from the 2-oxo-imidazo[4,5-b]pyridine structure is limited, extensive work on the isomeric imidazo[1,5-a]pyridine (B1214698) scaffold demonstrates the principle and potential. These compounds often exhibit solvatochromism, where their fluorescence color changes depending on the polarity of their environment. nih.gov This property is particularly useful for developing probes that can report on the local environment of cell membranes. nih.gov

A compelling example is the creation of a near-infrared (NIR) fluorescent probe, IPB-RL-1, based on an imidazo[1,5-a]pyridine donor. mdpi.com This probe was engineered for the ratiometric detection of sulfur dioxide (SO₂), a molecule implicated in various physiological and pathological processes. The probe demonstrated high sensitivity and selectivity and was successfully used for imaging SO₂ within the mitochondria of living cells and for in vivo imaging in zebrafish. mdpi.com This work underscores the utility of the imidazopyridine framework in constructing advanced biomolecular tools for real-time biological investigation.

Table 3: Example of an Imidazopyridine-Based Fluorescent Probe

| Probe Name | Scaffold | Target Analyte | Key Features | Application | Reference(s) |

|---|

Applications in Materials Science Research Involving Imidazo 4,5 B Pyridine Derivatives

Corrosion Inhibition Studies on Metallic Surfaceseurjchem.comacs.orgacs.org

Imidazo[4,5-b]pyridine derivatives have emerged as a significant class of organic corrosion inhibitors, particularly for protecting mild steel in acidic environments. eurjchem.comacs.org Their efficacy stems from their molecular structure, which includes heteroatoms (nitrogen), and aromatic rings. nih.gov These features facilitate the adsorption of the molecules onto the metal surface, creating a protective barrier that impedes corrosive processes. nih.gov The presence of nonbonded electrons on the nitrogen atoms and π-electrons in the aromatic system allows for strong adsorption on metallic surfaces. nih.gov

Studies have consistently shown that the inhibition efficiency of these compounds increases with their concentration. eurjchem.comnih.gov For instance, research on 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (P1) demonstrated that its maximum inhibition efficiency of 94% was achieved at a concentration of 10⁻³ M. eurjchem.com Similarly, other derivatives have shown high performance, with efficiencies reaching over 90% at low concentrations. acs.orgacs.org The protective action is attributed to the formation of a film at the metal/solution interface, which blocks the active sites for corrosion. nih.gov

Adsorption Behavior and Isotherm Models

The mechanism of corrosion inhibition by imidazo[4,5-b]pyridine derivatives is fundamentally linked to their adsorption onto the metallic surface. acs.org To understand this process, researchers fit experimental data to various adsorption isotherm models. acs.orgnih.gov The Langmuir adsorption isotherm is frequently found to be the best model to describe the adsorption behavior of these inhibitors on mild steel surfaces. eurjchem.comnih.govnih.gov This model presupposes that the adsorbed molecules form a monolayer on the metal surface, with each molecule occupying a single adsorption site and no interaction between the adsorbed species. nih.gov

The adsorption process can involve both physical (electrostatic) and chemical interactions. nih.gov Physical adsorption may occur through electrostatic attraction between the protonated inhibitor molecules and a negatively charged metal surface (due to adsorbed chloride ions in HCl solutions), while chemical adsorption involves the sharing of electrons between the heteroatoms (N), π-orbitals of the aromatic rings, and the vacant d-orbitals of the iron atoms on the steel surface. nih.gov The strength and nature of this adsorption are quantified by parameters derived from the isotherm models, such as the equilibrium constant of adsorption (Kads).

Table 1: Adsorption Isotherm Data for Imidazo[4,5-b]pyridine Derivatives as Corrosion Inhibitors

| Inhibitor Compound | Metal | Corrosive Medium | Best Fit Isotherm Model | Reference |

|---|---|---|---|---|

| 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (P1) | Mild Steel | 1.0 M HCl | Langmuir | eurjchem.com |

| 2-(4-methylphenyl)imidazo nih.govmdpi.compyridine (B92270) | Mild Steel | 1.0 M HCl | Langmuir | nih.gov |

| 6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b] pyridine (PIP) | Mild Steel | 1 M HCl | Flory-Huggins |

Electrochemical and Computational Investigations of Inhibition Mechanisms

A combination of electrochemical techniques and computational modeling provides deep insights into the corrosion inhibition mechanisms of imidazo[4,5-b]pyridine derivatives. eurjchem.comacs.org

Electrochemical Studies: Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are standard experimental methods used to evaluate inhibitor performance. eurjchem.comnih.gov PDP studies often reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. acs.org This is observed as a decrease in the corrosion current density (icorr) upon the addition of the inhibitor.

EIS investigations confirm the formation of a protective layer on the metal surface. nih.gov This is typically evidenced by an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) with increasing inhibitor concentration, indicating a more insulated and less porous metal/solution interface. acs.org

Computational Investigations: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools to support and explain experimental findings. nih.govacs.org DFT calculations help to correlate the molecular structure of the inhibitors with their efficiency. Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE) are calculated to assess the molecule's reactivity and its ability to donate or accept electrons from the metal surface. acs.org A high EHOMO value suggests a greater tendency to donate electrons, while a low ELUMO value indicates a higher affinity to accept electrons, both facilitating strong adsorption. MD simulations visualize the adsorption process, showing how the inhibitor molecules orient themselves on the metal surface to maximize coverage and protective action. acs.org

Table 2: Electrochemical Data for Imidazo[4,5-b]pyridine Derivatives

| Inhibitor Compound | Concentration | Inhibition Efficiency (IE%) | Technique | Key Finding | Reference |

|---|---|---|---|---|---|

| 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (P1) | 10⁻³ M | 94% | Gravimetric | Acts as an efficient inhibitor. | eurjchem.com |

| 6-bromo-2-(4-chlorophenyl)-3-decyl-3H-imidazo[4,5-b]pyridine (SB14a) | 0.1 mM | 90% | EIS/PDP | Behaves as a mixed-type inhibitor. | acs.orgacs.org |

| 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine (SB9a) | 0.1 mM | 88% | EIS/PDP | Behaves as a mixed-type inhibitor. | acs.orgacs.org |

| 6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b] pyridine (PIP) | 10⁻³ M | 92% | Weight Loss | Effectiveness reaches a maximum at higher concentrations. |

Development of Advanced Polymer Materials

The incorporation of heterocyclic moieties like imidazo[4,5-b]pyridine into polymer chains is a strategy for creating advanced materials with tailored properties. However, based on available research, the application of imidazo[4,5-b]pyridine derivatives specifically for the synthesis of novel bulk polymer materials is not yet a widely documented field.

While some studies mention "polymerization" in the context of these derivatives, the focus is often on biological processes, such as the inhibition of tubulin polymerization for anticancer applications, rather than the creation of new synthetic polymers for materials science. mdpi.com Research has also described the synthesis of imidazo[4,5-b]pyridines on solid-phase polymer supports, but in these cases, the polymer acts as a substrate for the synthesis rather than being a final product incorporating the heterocycle. nih.gov

The potential for using the imidazo[4,5-b]pyridine core to develop polymers with enhanced thermal stability, specific electronic properties, or chemosensory capabilities remains an area for future exploration. The reactive sites on the heterocyclic ring system could, in principle, be used for polymerization reactions, but dedicated studies on this topic are limited in current literature.

Optical Applications (e.g., Fluorescent Dyes, Sensor Molecules)

The imidazo[4,5-b]pyridine scaffold is an excellent platform for developing molecules with interesting photophysical properties, making them suitable for various optical applications. These derivatives are recognized for their emissive properties and have been investigated for use as fluorescent dyes, probes, and components in optoelectronic devices. uctm.edu

The fluorescence characteristics of these compounds can be finely tuned by introducing different substituent groups onto the core structure. mdpi.com For instance, adding electron-donating or electron-withdrawing groups can significantly alter the absorption and emission wavelengths, as well as the fluorescence quantum efficiency. mdpi.com This tunability is crucial for designing molecules for specific applications, such as biological imaging or chemical sensing. uctm.edu

Research has shown that imidazo[4,5-b]pyridine derivatives can exhibit large two-photon absorption (2PA) cross-sections, a property valuable for applications like two-photon microscopy and photodynamic therapy. mdpi.com Studies have demonstrated that linking electron-withdrawing groups to the imidazo[4,5-b]pyridine core can lead to 2PA cross-section values as high as 160 GM. mdpi.com The position of substituents also plays a critical role; for example, a chloride atom at the C-6 position resulted in a higher 2PA cross-section compared to the C-5 position. mdpi.com These findings highlight a clear path toward designing imidazo[4,5-b]pyridine derivatives with high optical nonlinearities for advanced applications. mdpi.com

Table 3: Optical Properties of Selected Imidazo[4,5-b]pyridine Derivatives

| Derivative Type | Key Optical Property | Finding / Value | Potential Application | Reference |

|---|---|---|---|---|

| Derivatives with two electron-withdrawing groups | Two-Photon Absorption (2PA) Cross-Section | ~160 GM | Nonlinear Optics | mdpi.com |

| Derivative with Chloride at C-6 position | Two-Photon Absorption (2PA) Cross-Section | 90 GM | Nonlinear Optics | mdpi.com |

| Derivative with Chloride at C-5 position | Two-Photon Absorption (2PA) Cross-Section | 50 GM | Nonlinear Optics | mdpi.com |

| Imidazo[1,2-a]pyridine-based dyes | Excited-State Intramolecular Proton Transfer (ESIPT) | Significant Stokes shift in fluorescence emission. | Chemosensors, Fluorescent Probes, Laser Dyes |

Coordination Chemistry of Imidazo 4,5 B Pyridine As a Ligand

Design and Synthesis of Imidazo[4,5-b]pyridine-Containing Metal Complexes

The design of metal complexes incorporating imidazo[4,5-b]pyridine ligands is often driven by the desire to create compounds with specific biological, catalytic, or material properties. mdpi.comacs.org The synthesis of these complexes typically begins with the preparation of the imidazo[4,5-b]pyridine ligand itself, which can be achieved through various organic synthesis routes. mdpi.comacs.org One common approach involves the reaction of 2,3-diaminopyridine (B105623) with reagents like triethyl orthoformate or triethyl orthoacetate to form the core imidazo[4,5-b]pyridine ring system. mdpi.com

Once the ligand is synthesized, the metal complex can be formed by reacting the ligand with a suitable metal salt. For instance, new complexes of Co(II), Ni(II), and Cu(II) have been synthesized using 4,6-bis(4-chlorophenyl)-2-amino-1,2-dihydropyridine-3-carbinitrile as a bidentate ligand, binding the metal ions through amino and carbinitrile nitrogen atoms. researchgate.net

Transition metal-catalyzed reactions are also pivotal in synthesizing functionalized imidazo[4,5-b]pyridine ligands, which are then used to form complexes. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been employed to create C2-substituted imidazo[4,5-b]pyridine analogues. researchgate.net In one method, 3-Alkyl and 3-arylamino-2-chloropyridines react with primary amides in the presence of a palladium catalyst to yield products with substitutions at the N1 and C2 positions. mdpi.com

Another synthetic strategy involves the alkylation of the imidazo[4,5-b]pyridine core to introduce various functional groups. uctm.edu For example, N-substituted derivatives have been prepared by alkylating the parent compound with allyl bromide or propargyl bromide under phase-transfer catalysis conditions, using potassium carbonate as a base and tetra-n-butylammonium bromide as the catalyst. uctm.edu

The synthesis can also be achieved through one-pot multicomponent reactions. A copper-catalyzed amination of N-pyridyl imines provides a domino approach to transform commercial pyridinamines, aldehydes, and azide (B81097) into valuable imidazo[4,5-b]pyridines. researchgate.net Furthermore, Al³⁺-exchanged on K10 montmorillonite (B579905) clay has been used as a reusable heterogeneous catalyst for the intramolecular cyclization to produce imidazopyridine derivatives in excellent yields. mdpi.com

The table below summarizes various synthetic methods for imidazo[4,5-b]pyridine derivatives that can act as ligands for metal complexes.

| Reaction Type | Starting Materials | Catalyst/Reagents | Key Features | Reference |

| Alkylation | Imidazo[4,5-b]pyridine, Allyl/Propargyl bromide | K₂CO₃, TBAB (Phase Transfer Catalyst) | Synthesis of N-substituted derivatives in good yields. | uctm.edu |

| Pd-catalyzed Amide Coupling | 3-Alkyl/Aryl-amino-2-chloropyridines, Primary amides | Pd₂(dba)₃-CHCl₃, Ligand, K₃PO₄ | Provides access to products with N1 and C2 substitution. | mdpi.com |

| Heterogeneous Catalysis | Ketones, 2-Nitro-3-aminopyridine | Al³⁺-K10 montmorillonite clay | Efficient, reusable catalyst for intramolecular cyclization. | mdpi.com |

| Reductive Cyclization | Substituted acetophenones, 2-Nitro-3-aminopyridine | SnCl₂·2H₂O, Formic acid | One-step synthesis through reductive cyclization. | mdpi.com |

| Tandem Reaction | 2-Chloro-3-nitropyridine (B167233), Primary amines, Aldehydes | H₂O-IPA (solvent), Catalyst-free | Green, one-pot synthesis involving SₙAr, reduction, and heterocyclization. | acs.org |

Investigation of Coordination Kinetics and Thermodynamics of Metal Complexes